3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol
Description
Properties
IUPAC Name |
3,7,11-trimethyldodeca-2,6,10-triene-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWPDADGDASKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCS)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258202 | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatriene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7226-85-9 | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatriene-1-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7226-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatriene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Farnesyl Bromide Thiolation
The most direct route involves the reaction of farnesyl bromide (3,7,11-trimethyldodeca-2,6,10-trien-1-yl bromide) with a sulfur nucleophile. As detailed in a 2017 study, this method employs sodium hydride (NaH) as a base and hydrogen sulfide (H₂S) as the thiol source in anhydrous tetrahydrofuran (THF) at 0°C. The reaction proceeds via an Sₙ2 mechanism, where the bromide leaving group is displaced by the hydrosulfide ion (HS⁻).
Reaction Conditions:
-
Substrate: Farnesyl bromide (3.0 mmol)
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Reagents: NaH (1.2 equiv), H₂S gas (bubbled into solution)
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Solvent: Anhydrous THF (10 mL)
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Temperature: 0°C → room temperature
This method is favored for its simplicity but requires stringent anhydrous conditions to prevent hydrolysis of farnesyl bromide. The product is characterized by its distinct thiol proton resonance at δ 1.4 ppm in ¹H NMR and a molecular ion peak at m/z 238.1755 ([M+H]⁺) in high-resolution mass spectrometry.
Mitsunobu-Based Thiol Functionalization
An alternative approach utilizes the Mitsunobu reaction to introduce the thiol group. Starting from farnesol (3,7,11-trimethyldodeca-2,6,10-trien-1-ol), thioacetic acid serves as the sulfur donor in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). The intermediate thioacetate is subsequently hydrolyzed to the free thiol using potassium carbonate (K₂CO₃) in methanol.
Key Steps:
-
Mitsunobu Reaction:
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Farnesol + Thioacetic acid → Farnesyl thioacetate
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Conditions: PPh₃ (1.5 equiv), DIAD (1.5 equiv), THF, 0°C → rt, 12 h.
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-
Hydrolysis:
This method avoids the use of hazardous H₂S gas but introduces additional purification challenges due to triphenylphosphine oxide byproducts.
Enzymatic Farnesylation via Protein Farnesyltransferase
Protein farnesyltransferase (FTase) catalyzes the attachment of farnesyl pyrophosphate (FPP) to cysteine residues in peptide substrates. Surprisingly, FTase can also farnesylate small-molecule thiols, including glutathione and dithiothreitol, albeit with reduced efficiency compared to protein substrates.
Procedure:
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Enzyme: Recombinant FTase (0.1 µM)
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Substrates: Farnesyl pyrophosphate (FPP, 10 µM) + Free thiol (e.g., H-Ras peptide analog, 50 µM)
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Buffer: Tris-HCl (pH 7.4), MgCl₂ (5 mM), ZnCl₂ (10 µM)
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Incubation: 37°C, 1 h
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Product Isolation: Ethyl acetate extraction, followed by silica gel chromatography.
Key Findings:
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Non-peptidic thiols exhibit 4–6 kcal/mol weaker binding to FTase compared to peptide substrates.
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The enzymatic method achieves moderate yields (30–40%) but offers stereochemical control absent in chemical synthesis.
Comparative Analysis of Preparation Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Chemical (NaH/H₂S) | 65–70% | High yield; short reaction time | Requires anhydrous conditions; H₂S hazard |
| Mitsunobu Reaction | 55–60% | Avoids gaseous H₂S | Low yield; cumbersome purification |
| Enzymatic (FTase) | 30–40% | Stereoselectivity; mild conditions | Low yield; expensive enzyme |
The choice of method depends on the application: chemical synthesis is preferable for large-scale production, while enzymatic routes are valuable for studying FTase substrate specificity.
Applications in Drug Discovery and Parasitology
3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol has been investigated as a bisphosphonate analog targeting farnesyl pyrophosphate synthase (FPPS) in Trypanosoma cruzi, the causative agent of Chagas disease. Fluorinated derivatives of this compound exhibit enhanced binding affinity to FPPS, with IC₅₀ values in the low micromolar range .
Chemical Reactions Analysis
Types of Reactions
3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding saturated thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Thioethers: Formed through substitution reactions with alkyl halides.
Sulfonic Acids: Formed through further oxidation of the thiol group.
Scientific Research Applications
Microbiological Applications
Quorum Sensing Modulator
One of the prominent applications of 3,7,11-trimethyldodeca-2,6,10-triene-1-thiol is its role as a quorum-sensing molecule in fungi. Research has shown that farnesol (the alcohol form of this thiol) produced by Candida albicans can influence biofilm formation and virulence. The compound acts as a signaling molecule that modulates gene expression related to pathogenicity and biofilm development .
Antimicrobial Activity
Studies have indicated that 3,7,11-trimethyldodeca-2,6,10-triene-1-thiol exhibits antimicrobial properties. Its derivatives have been tested against various pathogens, showing potential as an antimicrobial agent due to their ability to disrupt cellular processes in bacteria and fungi .
Agricultural Applications
Pest Repellent
The compound's structure allows it to function as a natural pest repellent. Its application in agricultural settings has been explored for the development of eco-friendly pest control methods. The use of farnesyl thiol in formulations can reduce reliance on synthetic pesticides while maintaining crop health .
Medicinal Chemistry Applications
Therapeutic Potential
Research has highlighted the potential therapeutic applications of 3,7,11-trimethyldodeca-2,6,10-triene-1-thiol in treating various diseases. Its anti-inflammatory and antioxidant properties make it a candidate for further investigation in pharmacological studies aimed at developing new treatments for conditions such as cancer and cardiovascular diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The thiol group can disrupt microbial cell membranes and inhibit essential enzymes.
Antioxidant Activity: The compound can scavenge free radicals and protect cells from oxidative damage.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The thiol derivative shares a backbone with several oxygen-containing analogs, differing primarily in the functional group at position 1. Key comparisons include:
Notes:
- The thiol derivative’s higher molecular weight (vs. farnesol) may reduce volatility and influence solubility.
Antioxidant Activity
- Farnesol : Demonstrates significant radical scavenging activity with IC₅₀ values of 113.79 µg/mL (DPPH) , 109.59 µg/mL (hydroxyl) , and 116.65 µg/mL (nitric oxide) . Its reducing power is comparable to ascorbic acid .
- Thiol Analog: While direct data are unavailable, thiols are known to scavenge radicals via hydrogen atom transfer or electron donation. The -SH group may confer enhanced activity in certain contexts but requires stability optimization .
Antimicrobial Activity
- Farnesol : Inhibits E. coli and Aspergillus niger with inhibition zones of 12 mm and 11 mm , respectively, at 50 µg/mL .
- Thiol Analog : Thiol-containing compounds often exhibit stronger antimicrobial effects due to sulfur’s electronegativity and ability to disrupt microbial membranes. However, empirical data for this specific compound are lacking.
Stability and Reactivity
- Thiol Derivative : Requires inert storage conditions, indicating sensitivity to oxidation. The -SH group can form disulfide bonds, which may limit shelf life but enable conjugation in drug design .
- Farnesol : Stable at room temperature; its alcohol group undergoes slower oxidation, making it more suitable for long-term applications .
- Farnesyl Acetate : Enhanced stability via esterification; ideal for formulations requiring prolonged activity .
Biological Activity
3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol is a sesquiterpenoid compound with notable biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol
- CAS Number: 4263-52-9
- Molecular Formula: C15H26S
This compound is part of a larger class of organic compounds known as sesquiterpenoids, which are recognized for their diverse biological activities.
Anti-inflammatory Effects
Research indicates that 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol exhibits significant anti-inflammatory properties. Sesquiterpenoids typically modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens. Studies suggest that it inhibits the growth of bacteria and fungi by disrupting cell membrane integrity and interfering with metabolic processes .
Anticancer Properties
Preliminary research highlights the potential anticancer activity of this compound. It may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
The biological activity of 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol can be attributed to several mechanisms:
- Interaction with Receptors: The compound may bind to specific receptors involved in inflammatory responses or cancer cell signaling.
- Enzyme Modulation: It can inhibit or activate various enzymes that play critical roles in cellular metabolism and signaling.
- Influence on Gene Expression: Changes in gene expression profiles have been observed in response to treatment with this compound, indicating a potential for altering cellular functions at the transcriptional level.
Study on Antimicrobial Activity
A study conducted on the antimicrobial properties of 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol showed effective inhibition against Candida albicans and several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:
| Pathogen | MIC (µg/mL) |
|---|---|
| Candida albicans | 50 |
| Escherichia coli | 25 |
| Staphylococcus aureus | 30 |
These results suggest that the compound could serve as a basis for developing new antimicrobial agents .
Study on Anti-inflammatory Effects
In a laboratory model of inflammation induced by lipopolysaccharides (LPS), treatment with 3,7,11-Trimethyldodeca-2,6,10-triene-1-thiol significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The reduction was measured using enzyme-linked immunosorbent assay (ELISA) techniques:
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
This study indicates its potential use as an anti-inflammatory agent in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
